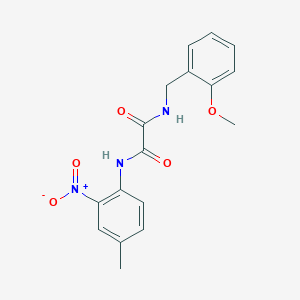

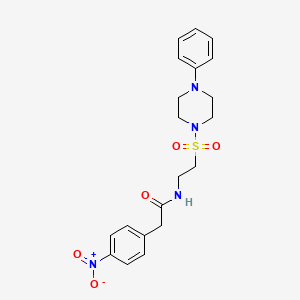

![molecular formula C11H8FN5 B2754288 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 338953-45-0](/img/structure/B2754288.png)

7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a chemical compound with the CAS Number: 338793-23-0 . It has a molecular weight of 255.25 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, derivatives of the new ring system benzo [f]pyrimido [1,2-d] [1,2,3]triazolo [1,5-a] [1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been synthesized through a three-step reaction sequence . Another study reported the synthesis of a series of novel 1,2,4-triazolo [1,5-a]pyrimidine-containing quinazolin-4 (3 H)-one derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using 1D and 2D NMR spectroscopy and X-ray crystallography . The 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Scientific Research Applications

Molecular Probes for the A2A Adenosine Receptor

A study highlights the use of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, which display high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). The research involved extending ether-linked chain substituents at the p-position of the phenyl group using optimized O-alkylation, leading to the creation of potent and selective N-aminoethylacetamide and N-[2-(2-aminoethyl)-aminoethyl]acetamide congeners. These compounds were coupled to polyamidoamine (PAMAM) G3.5 dendrimers, exhibiting high A2AAR affinity. Theoretical docking highlighted key interactions between the heterocyclic core and the A2AAR binding pocket, making these functionalized congeners valuable pharmacological probes for studying the A2AAR (Kumar et al., 2011).

Synthesis and Antiproliferative Activity

Another research direction involves the synthesis of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, showing significant antiproliferative activity against various cancer cell lines. The study focused on creating these compounds through a practical three-step procedure, starting from (iso)nicotinic hydrazides. The fluorine substituted aryl fragment was introduced in the last step, with the structures confirmed by NMR spectral data. The antiproliferative activity was evaluated against breast, colon, and lung cancer cell lines, identifying compounds with high activity, which was not attributed to inhibition of bovine dihydrofolate reductase (DHFR), suggesting other mechanisms of action (Dolzhenko et al., 2008).

Antitumor Agents with Unique Mechanisms

Further exploration into [1,2,4]triazolo[1,5-a]pyrimidines reveals their potential as anticancer agents through unique mechanisms of tubulin inhibition. A series of triazolopyrimidines were synthesized, demonstrating that specific structural requirements, such as a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group, are essential for high potency. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, instead inhibiting the binding of vincas to tubulin. Selected compounds showed the ability to overcome resistance attributed to several multidrug resistance transporter proteins, highlighting their promise as lead compounds for further development (Zhang et al., 2007).

Mechanism of Action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine skeleton have shown remarkable biological activities . For instance, some of these compounds have been found to act as inhibitors for enzymes like RORγt, PHD-1, JAK1, and JAK2 .

Mode of Action

Similar compounds have been reported to exhibit their effects through selective binding at specific sites in the cardiovascular system .

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .

Result of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7 (4h)-one skeleton have shown remarkable anti-epileptic activities .

Future Directions

The future directions for the study of 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the synthesis of 9 H-benzo [f]pyrimido [1,2-d] [1,2,3]triazolo [1,5-a] [1,4]diazepinone, a new heterocyclic system, was achieved in a good yield using a retro Diels–Alder (RDA) procedure .

Properties

IUPAC Name |

7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN5/c12-8-3-1-7(2-4-8)9-5-6-14-11-15-10(13)16-17(9)11/h1-6H,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDFXSOBWZOCNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

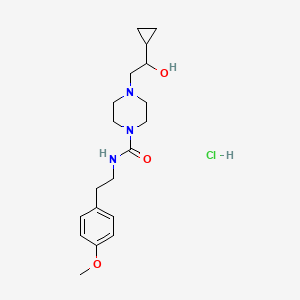

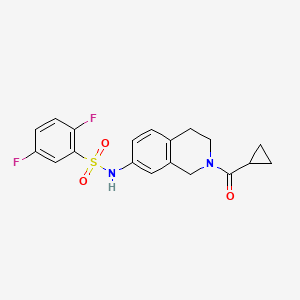

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2754217.png)

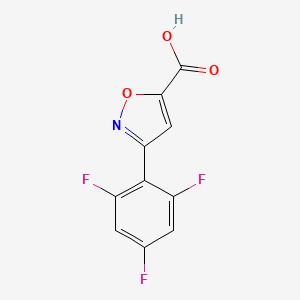

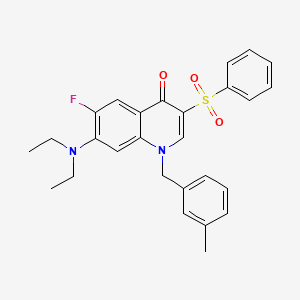

![Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone](/img/structure/B2754219.png)

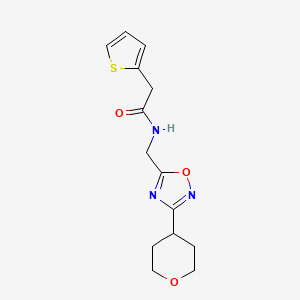

![3-[1-(6-Chloroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2754221.png)

![2,1,3-Benzothiadiazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2754222.png)

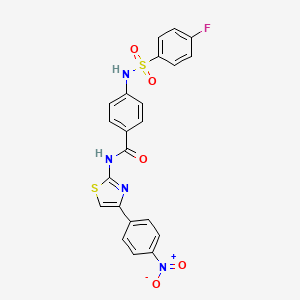

![3-[(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2754226.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-{N-methyl-1-[2-(methylsulfanyl)pyridin-3-yl]formamido}-N-(2-methylpropyl)acetamide](/img/structure/B2754227.png)